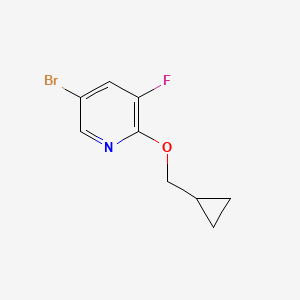
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid is a complex organic compound that features a quinoline and benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the benzimidazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.
化学反应分析
Types of Reactions
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various hydroquinoline compounds.
科学研究应用
(2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific targets involved.
相似化合物的比较
Similar Compounds
- 2-(2-oxo-1,2-dihydroquinolin-3-yl)acetic acid
- (1,4-dimethyl-2-oxo-1,2-dihydro-3-quinolinyl)acetic acid
- 2-(2-oxo-1,2-dihydro-3-quinolinyl)benzoic acid
Uniqueness
What sets (2Z)-2-(2-oxoquinolin-3-ylidene)-1,3-dihydrobenzimidazole-5-carboxylic acid apart is its dual quinoline and benzimidazole structure, which may confer unique biological activities and chemical properties not found in similar compounds. This dual structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.
属性
分子式 |
C17H11N3O3 |
|---|---|
分子量 |
305.29 g/mol |
IUPAC 名称 |
2-(2-oxo-1H-quinolin-3-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H11N3O3/c21-16-11(7-9-3-1-2-4-12(9)20-16)15-18-13-6-5-10(17(22)23)8-14(13)19-15/h1-8H,(H,18,19)(H,20,21)(H,22,23) |
InChI 键 |
ZLCLLIXJBMPGRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Prop-2-enyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride](/img/structure/B8573282.png)





![6-[(Carboxymethyl)amino]hexanoic acid](/img/structure/B8573336.png)

![1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazol-5-amine](/img/structure/B8573363.png)

![ethyl (3R)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B8573385.png)



